

# Voclosporin in Lupus Nephritis: A Comparative Analysis of Clinical Trial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Voclosporin**'s performance in pivotal clinical trials for the treatment of lupus nephritis (LN). The data presented is compiled from the AURA-LV (Phase II) and AURORA 1 & 2 (Phase III) studies, offering insights into the efficacy of this novel calcineurin inhibitor.

**Voclosporin**, in combination with standard-of-care therapy, has demonstrated superior efficacy in achieving renal response in patients with active lupus nephritis compared to standard of care alone. This guide summarizes the key quantitative data, experimental protocols, and underlying mechanisms of action to facilitate a comprehensive understanding of **Voclosporin**'s therapeutic potential.

### **Efficacy Data Summary**

The following table summarizes the key efficacy endpoints from the AURA-LV and AURORA 1 & 2 clinical trials, comparing the addition of **Voclosporin** to a standard-of-care regimen (mycophenolate mofetil [MMF] and low-dose corticosteroids) against the standard of care alone.



| Efficacy<br>Endpoint                  | Study                               | Voclosporin +<br>Standard of<br>Care                                                                                                              | Standard of<br>Care Alone                                                                   | Timepoint |
|---------------------------------------|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|-----------|
| Complete Renal<br>Response (CRR)      | AURA-LV (Phase<br>II)               | 32.6% (low-dose<br>Voclosporin)                                                                                                                   | 19.3%                                                                                       | 24 weeks  |
| AURORA 1<br>(Phase III)               | 41%                                 | 23%                                                                                                                                               | 52 weeks                                                                                    |           |
| AURORA 2 (3-<br>Year Data)            | 50.9%                               | 39.0%                                                                                                                                             | 3 years                                                                                     |           |
| Partial Renal<br>Response (PRR)       | Pooled (AURA-<br>LV & AURORA 1)     | 70%                                                                                                                                               | 50%                                                                                         | 1 year    |
| Proteinuria<br>(UPCR ≤ 0.5<br>mg/mg)  | AURORA 1<br>(Phase III)             | Achieved in 45% of patients                                                                                                                       | Achieved in 23% of patients                                                                 | 52 weeks  |
| AURORA 2 (3-<br>Year Data)            | Maintained reductions from AURORA 1 | Maintained reductions from AURORA 1                                                                                                               | 3 years                                                                                     |           |
| Time to ≥ 50%<br>Reduction in<br>UPCR | Pooled (AURA-<br>LV & AURORA 1)     | 29 days                                                                                                                                           | 57 days                                                                                     | -         |
| eGFR (mean corrected)                 | AURORA 2 (3-<br>Year Data)          | Stable within normal range                                                                                                                        | Stable within normal range                                                                  | 3 years   |
| Anti-dsDNA<br>Antibodies              | Not a primary endpoint              | Data not consistently reported as a primary outcome measure in the provided search results. Lupus nephritis is primarily caused by the deposition | Data not consistently reported as a primary outcome measure in the provided search results. | -         |



of immune complexes containing antidsDNA antibodies in the kidneys.

### **Experimental Protocols**

The AURA-LV and AURORA 1 & 2 trials were pivotal in evaluating the efficacy and safety of **Voclosporin** for lupus nephritis.

AURA-LV (Phase II): This was a randomized, double-blind, placebo-controlled, dose-ranging study.[1][2][3][4][5]

- Patient Population: Patients with active, biopsy-proven lupus nephritis (Class III, IV, or V).[6]
   [7][8]
- Treatment Arms:
  - Voclosporin (23.7 mg twice daily) + MMF (2 g/day ) and rapidly tapered low-dose oral corticosteroids.
  - Voclosporin (39.5 mg twice daily) + MMF (2 g/day) and rapidly tapered low-dose oral corticosteroids.
  - Placebo + MMF (2 g/day ) and rapidly tapered low-dose oral corticosteroids.[2][4]
- Treatment Duration: 48 weeks.[3][5]
- Primary Endpoint: Complete Renal Response (CRR) at 24 weeks, defined as a composite of urine protein-to-creatinine ratio (UPCR) of ≤0.5 mg/mg and an estimated glomerular filtration rate (eGFR) of ≥60 mL/min/1.73m² or no confirmed decrease from baseline in eGFR of ≥20%.[1]

AURORA 1 (Phase III): This was a multicenter, randomized, double-blind, placebo-controlled study.[9][10][11][12][13]



- Patient Population: Patients with a diagnosis of systemic lupus erythematosus and active, biopsy-proven lupus nephritis (Class III, IV, or V, alone or in combination) within the last two years.[9][10][12]
- Treatment Arms:
  - Voclosporin (23.7 mg twice daily) + MMF (1 g twice daily) and rapidly tapered low-dose oral steroids.[9][10][12]
  - Placebo + MMF (1 g twice daily) and rapidly tapered low-dose oral steroids.[9][10][12]
- Treatment Duration: 52 weeks.[9][10][11][12]
- Primary Endpoint: Complete Renal Response (CRR) at 52 weeks, defined as a UPCR of ≤0.5 mg/mg, stable renal function (eGFR ≥60 mL/min/1.73 m² or no confirmed decrease from baseline in eGFR of >20%), no administration of rescue medication, and no more than 10 mg prednisone equivalent per day for 3 or more consecutive days or for 7 or more days during weeks 44 through 52.[9][12]

AURORA 2 (Extension Study): This was a two-year extension of the AURORA 1 study to evaluate the long-term safety and efficacy of **Voclosporin**.[14][15][16][17][18]

- Patient Population: Patients who completed the AURORA 1 study.
- Treatment: Patients continued their assigned treatment from AURORA 1.
- Primary Focus: Long-term safety, tolerability, and sustained efficacy.

### **Mechanism of Action and Experimental Workflow**

The efficacy of **Voclosporin** in lupus nephritis is attributed to its targeted immunosuppressive action. The following diagrams illustrate the signaling pathway affected by **Voclosporin** and a typical workflow for a clinical trial evaluating a lupus nephritis therapeutic.





Click to download full resolution via product page

**Voclosporin**'s inhibition of the calcineurin-NFAT signaling pathway.





Click to download full resolution via product page

Generalized workflow of a Phase III clinical trial for a lupus nephritis drug.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A randomized, controlled double-blind study comparing the efficacy and safety of doseranging voclosporin with placebo in achieving remission in patients with active lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Voclosporin for Lupus Nephritis NephJC [nephjc.com]
- 5. AURA-LV and AURORA Trials Facts | Lupus Foundation of America [lupus.org]
- 6. academic.oup.com [academic.oup.com]
- 7. POS0116 EFFICACY AND SAFETY OF VOCLOSPORIN ACROSS PATIENT SUBGROUPS WITH PROTEINURIA ≥2 MG/MG: AN INTEGRATED ANALYSIS OF THE AURA-LV AND AURORA 1 STUDIES | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. Efficacy and Safety of Voclosporin in Patients with Proteinuria > 2 G/g ACR Meeting Abstracts [acrabstracts.org]
- 9. Journal Club: Efficacy and Safety of Voclosporin Versus Placebo for Lupus Nephritis (AURORA 1): A Double-Blind, Randomized, Multicenter, Placebo-Controlled, Phase 3 Trial -PMC [pmc.ncbi.nlm.nih.gov]
- 10. njms.rutgers.edu [njms.rutgers.edu]
- 11. lupusil.org [lupusil.org]
- 12. Efficacy and safety of voclosporin versus placebo for lupus nephritis (AURORA 1): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Long-term voclosporin use in lupus nephritis: Results from AURORA 2 [lupushub.com]
- 15. Long-Term Voclosporin Treatment Looks Promising for Lupus Nephritis Patients The Rheumatologist [the-rheumatologist.org]



- 16. Safety and Efficacy of Long-term Voclosporin Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial Publications Lupus Forum [lupus-forum.com]
- 17. m.youtube.com [m.youtube.com]
- 18. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Voclosporin in Lupus Nephritis: A Comparative Analysis
  of Clinical Trial Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1684031#cross-study-comparison-of-voclosporinefficacy-in-different-lupus-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com